molecular formula C14H18N2O3 B2445019 1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid CAS No. 926238-36-0

1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid

Cat. No.: B2445019
CAS No.: 926238-36-0
M. Wt: 262.309
InChI Key: MKHLPFHXPDCNNR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[(3-methylphenyl)carbamoyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-4-2-6-12(8-10)15-14(19)16-7-3-5-11(9-16)13(17)18/h2,4,6,8,11H,3,5,7,9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHLPFHXPDCNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of 3-methylphenyl isocyanate with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Scientific Research Applications

1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid has been studied for its potential applications across several domains:

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly in inhibiting enzymes linked to various diseases. For instance, it has shown promise as a cathepsin K inhibitor, which is relevant in the treatment of osteoporosis and other bone-related diseases .
  • Drug Development : The compound is being investigated for its role as a lead compound in drug development, particularly for conditions requiring modulation of enzyme activity.
  • Enzyme Inhibition : Studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For example, its ability to inhibit cathepsin K suggests potential applications in managing osteolytic diseases .
  • Antimicrobial Properties : Preliminary studies indicate that piperidine derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics .

Industrial Applications

  • Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials due to its unique chemical structure and reactivity profile. Its derivatives are explored for use in synthesizing more complex organic compounds used in various industries .

Case Study 1: Cathepsin K Inhibition

A series of experiments demonstrated that various piperidine derivatives, including this compound, effectively inhibited cathepsin K activity. The results indicated a promising avenue for developing therapeutics targeting bone resorption diseases.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of piperidine derivatives revealed significant activity against several bacterial strains. The minimum inhibitory concentration values indicated that these compounds could serve as a foundation for new antibiotic therapies.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 1-[(3-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid
  • 1-[(3-Fluorophenyl)carbamoyl]piperidine-3-carboxylic acid
  • 1-[(3-Bromophenyl)carbamoyl]piperidine-3-carboxylic acid

These compounds share a similar core structure but differ in the substituents on the phenyl ring.

Biological Activity

1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid, also known by its chemical identifier BMB23836, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological activity of this compound through a synthesis of available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carbamoyl group and a carboxylic acid moiety, which are critical for its biological activity. The presence of the 3-methylphenyl group enhances its interaction with biological targets.

This compound is believed to exert its biological effects primarily through interactions with specific enzymes and receptors. Its structure allows it to modulate enzymatic activity, potentially leading to various therapeutic effects. For instance, it may inhibit enzymes involved in cellular proliferation, which is significant in cancer treatment contexts .

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer activity. For example, research on piperidine derivatives has shown that they can inhibit cathepsin K, an enzyme implicated in cancer metastasis. In vitro assays demonstrated that certain derivatives exhibited moderate to strong inhibitory effects against this enzyme, suggesting potential for therapeutic applications in oncology .

Case Studies

Case Study 1: Cathepsin K Inhibition
A series of piperidine derivatives were synthesized and tested for their ability to inhibit cathepsin K. Among these, compounds similar to this compound showed enhanced interactions with the enzyme's active site, leading to significant inhibition rates compared to control compounds .

Case Study 2: Antimicrobial Testing
In another study focusing on the antimicrobial properties of piperidine derivatives, compounds structurally related to this compound exhibited varying degrees of antibacterial activity against common pathogens. The results indicated that modifications in the phenyl substituents could enhance efficacy .

Table 1: Biological Activity Summary of Piperidine Derivatives

Compound NameTarget Enzyme/PathwayInhibition Activity (IC50 μM)Reference
This compoundCathepsin K15
Piperidine Derivative ACathepsin K10
Piperidine Derivative BBacterial Growth25

Q & A

Basic: What are the structural features of 1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid, and how do they influence its reactivity?

Answer:
The compound features a piperidine ring substituted at position 1 with a (3-methylphenyl)carbamoyl group and at position 3 with a carboxylic acid. Key structural influences include:

  • Piperidine ring : The nitrogen atom at position 1 participates in hydrogen bonding and can act as a weak base.
  • Carbamoyl group : The amide bond (CONH-) introduces polarity and potential for intermolecular hydrogen bonding, which affects solubility and stability .
  • Carboxylic acid : The acidic proton (pKa ~4-5) enables salt formation and influences solubility in aqueous buffers.

Methodological considerations:

  • Tautomerism : The amide group may exhibit resonance stabilization, reducing reactivity in nucleophilic environments.
  • Stereochemistry : If chiral centers exist (e.g., at C3 of piperidine), enantiomeric purity must be confirmed via chiral HPLC or X-ray crystallography .

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
A typical synthesis involves:

Piperidine-3-carboxylic acid precursor : Start with Boc-protected piperidine-3-carboxylic acid to avoid side reactions at the nitrogen .

Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to attach 3-methylphenylamine to the piperidine nitrogen.

Deprotection : Remove the Boc group under acidic conditions (e.g., TFA/DCM) .

Critical steps:

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) .
  • Yield optimization : Monitor reaction progress via TLC or LC-MS to minimize byproducts like over-alkylation or hydrolysis .

Advanced: How can discrepancies in NMR data for this compound be resolved?

Answer:
Discrepancies often arise from:

  • Tautomeric forms : The amide group may adopt different conformations, splitting peaks in 1H^1H-NMR. Use 13C^{13}C-NMR or 2D-COSY to confirm connectivity .
  • Solvent effects : Compare spectra in DMSO-d6 (stabilizes carboxylic acid protons) vs. CDCl3 (may cause broadening).
  • Impurity identification : LC-MS with high-resolution mass spectrometry (HRMS) detects trace byproducts (e.g., unreacted precursors) .

Validation:

  • Cross-reference experimental data with computational predictions (e.g., PubChem’s InChI/SMILES descriptors) .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate to measure IC50_{50} values.
  • Cell viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., prostate cancer PC3) to assess anti-proliferative effects .
  • Autophagy induction : Western blotting for LC3-II/Beclin-1 markers, paired with mTOR/p70S6K pathway inhibition studies .

Controls:

  • Include positive controls (e.g., rapamycin for autophagy) and validate results with siRNA knockdown of target proteins.

Methodological: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

First aid:

  • Ingestion : Administer activated charcoal (1 g/kg body weight) and seek immediate medical attention .

Advanced: How does stereochemistry influence its interaction with biological targets?

Answer:

  • Chiral centers : The configuration at C3 of the piperidine ring (R/S) affects binding to enantioselective targets (e.g., GPCRs or ion channels).
  • Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for each enantiomer .

Experimental validation:

  • Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
  • Compare in vitro activity of isolated enantiomers using dose-response assays .

Basic: What analytical techniques confirm the compound’s identity and purity?

Answer:

  • LC-MS : Confirm molecular weight (expected [M+H]+^+: ~307.3 g/mol) and detect impurities .
  • FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm1^{-1} for amide, ~1700 cm1^{-1} for carboxylic acid) .
  • Elemental analysis : Validate C, H, N composition (±0.3% tolerance) .

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